molecular formula C10H14BrN B13552359 (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine

(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine

Cat. No.: B13552359
M. Wt: 228.13 g/mol
InChI Key: SPGBNUJYVGYKCB-SSDOTTSWSA-N
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Description

(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine typically involves the following steps:

    Amine Introduction: The propan-2-amine moiety can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution could result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(3-Chloro-2-methylphenyl)propan-2-amine
  • (2R)-1-(3-Fluoro-2-methylphenyl)propan-2-amine
  • (2R)-1-(3-Iodo-2-methylphenyl)propan-2-amine

Uniqueness

The presence of the bromine atom in (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This uniqueness can be leveraged in specific synthetic applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(2R)-1-(3-bromo-2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14BrN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1

InChI Key

SPGBNUJYVGYKCB-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)C[C@@H](C)N

Canonical SMILES

CC1=C(C=CC=C1Br)CC(C)N

Origin of Product

United States

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